molecular formula C24H19N3O2 B5466277 N-9-acridinyltryptophan

N-9-acridinyltryptophan

Cat. No.: B5466277
M. Wt: 381.4 g/mol
InChI Key: KLTRUWFOTALXPO-UHFFFAOYSA-N
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Description

N-9-Acridinyltryptophan is a hybrid molecule combining the acridine scaffold with the tryptophan amino acid. This compound is synthesized through functionalization of the acridine skeleton (typically at the 9-position) with tryptophan-derived substituents, as seen in analogous acridinium and acridinylidene derivatives . Its applications span anticancer research, fluorescence-based assays, and enzyme inhibition studies due to its dual functionality.

Properties

IUPAC Name

2-(acridin-9-ylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c28-24(29)22(13-15-14-25-19-10-4-1-7-16(15)19)27-23-17-8-2-5-11-20(17)26-21-12-6-3-9-18(21)23/h1-12,14,22,25H,13H2,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTRUWFOTALXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C4C=CC=CC4=NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Acridine-9-carboxylic acid (MW: 223.23) lacks the amino acid moiety, reducing its biocompatibility but enhancing solubility in polar solvents compared to bulkier N-9-acridinyltryptophan .
  • Fluorinated tryptophans (e.g., compound 8 , 9 ) prioritize indole-ring modifications, improving metabolic stability but sacrificing intercalation properties inherent to acridine .
  • Cyclopentaquinoline hybrids (e.g., 3b–3d) exhibit extended alkyl chains, increasing molecular weight (>500 Da) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison
Compound Molecular Weight LogP Solubility (mg/mL) CYP Inhibition Bioactivity
This compound ~400 (estimated) 3.2 (pred) Low (DMSO-soluble) Moderate DNA intercalation, enzyme inhibition
Acridine-9-carboxylic acid 223.23 2.8 10.2 (aqueous) CYP1A2/2C19 inhibitor Anticancer, fluorescence probe
Fluorinated Tryptophan (8 ) 192.2 1.5 25.0 (aqueous) Not reported Radiolabeling probes
N-Fmoc-N-methyl-D-tryptophan 440.49 4.1 <1 (DMSO) Not reported Peptide synthesis

Key Findings :

  • Lipophilicity : this compound’s LogP (~3.2) balances membrane permeability and solubility, outperforming highly lipophilic N-Fmoc-N-methyl-D-tryptophan (LogP: 4.1) but underperforming hydrophilic fluorinated tryptophans .
  • Bioactivity: The acridine core in this compound enables DNA intercalation, a feature absent in non-acridine analogs like fluorinated tryptophans .

Research Implications

  • Drug Design : this compound’s dual functionality makes it a candidate for targeted therapies, though its solubility limitations necessitate formulation optimization.
  • Analytical Challenges : Structural complexity complicates purity assessment (>95% HPLC for N-Fmoc analogs vs. unreported data for acridinyltryptophan) .
  • Safety Profile : Unlike acridine-9-carboxylic acid, this compound’s CYP inhibition profile remains underexplored, warranting further toxicological studies .

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